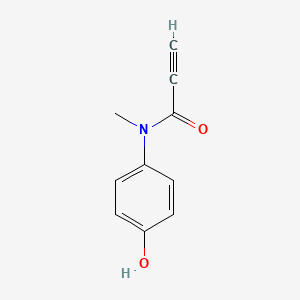

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Vue d'ensemble

Description

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS number: 837-13-6) is a compound that is commonly referred to as N-methyl-4-hydroxy-2-prop-1-en-1-amine, or MHPA. It is an organic compound that is used in a variety of scientific and industrial applications. MHPA is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. It has a melting point of -20°C and a boiling point of 120°C.

Applications De Recherche Scientifique

Antiviral Activity Against Flaviviruses

4-HPR: has demonstrated promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has an established safety record, which makes it a potential candidate for clinical use against viral infections. The compound’s effectiveness in achieving plasma concentrations capable of combating dengue virus has been particularly noted.

Cancer Therapeutics

Historically, fenretinide has been studied for its anticancer properties. It induces apoptosis in cancer cells and has been associated with minimal side effects and no induction of resistance. However, its poor solubility has been a limiting factor in its efficacy, which has led to the exploration of various drug delivery systems to enhance its bioavailability .

Enhancement of Bioavailability

To overcome the challenges of fenretinide’s solubility, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to increase the in vivo exposure of 4-HPR, thereby enhancing its therapeutic potential. Pharmacokinetic studies suggest that these novel formulations could achieve more than a threefold improvement in bioavailability .

Inhibition of Dihydroceramide Desaturase

4-HPR inhibits the enzymatic activity of dihydroceramide Δ4-desaturase 1 (DEGS1) . This action is significant because DEGS1 is involved in the biosynthesis of ceramides, which play a role in cell signaling and apoptosis. By inhibiting DEGS1, fenretinide may influence the metabolic pathways associated with cell growth and death.

SARS-CoV-2 Membrane Fusion Suppression

Research has shown that 4-HPR can suppress the membrane fusion mediated by the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein. This suppression occurs through a decrease in membrane fluidity, which is a critical step in the virus’s entry into host cells. Notably, this effect is independent of DEGS1 inhibition .

Cytochrome P450 Metabolism Inhibition

The exposure of 4-HPR is limited by both solubility and first-pass intestinal elimination. However, it can be improved through the inhibition of cytochrome P450 (CYP) metabolism. By targeting CYP enzymes, researchers can potentially enhance the plasma concentration of fenretinide, making it more effective at lower doses .

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of Fenretinide are cancer cells .

Mode of Action

Fenretinide interacts with its targets (cancer cells) by causing ceramide, a wax-like substance, to build up in tumor cells . This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Biochemical Pathways

The biosynthesis of phenolic compounds present in foods, such as Fenretinide, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, Fenretinide and similar compounds can accumulate in the aquatic environment, posing potential risks to aquatic organisms . .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPONHMVWSTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

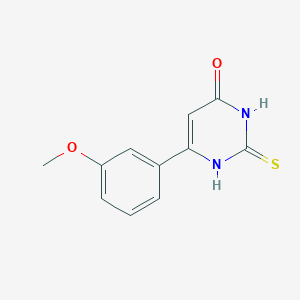

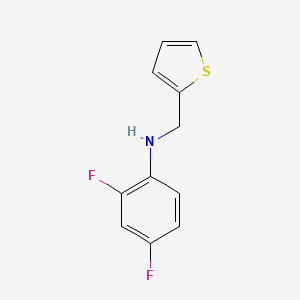

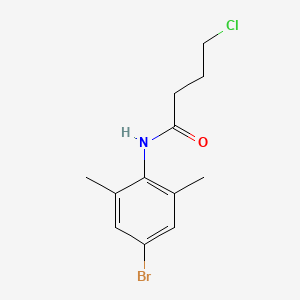

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1414733.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)

![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

amine](/img/structure/B1414755.png)

![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)